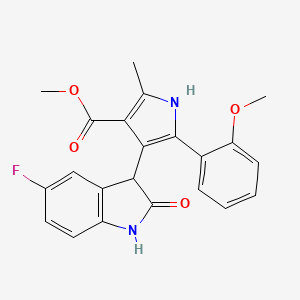
3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide is an organic compound with the molecular formula C11H16N2O2 It is a member of the propanamide family and contains both an ethoxy group and a methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide typically involves the reaction of 4-methylpyrimidin-2-amine with ethyl 3-bromopropionate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, leading to the formation of the propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-carboxy-N-(4-methylpyrimidin-2-yl)propanamide.
Reduction: Formation of 3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamine.
Substitution: Formation of various substituted propanamides depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-N-(4-methylpyridin-2-yl)propanamide
- 3-ethoxy-N-(4-methylpyrimidin-2-yl)butanamide
- 3-ethoxy-N-(4-methylpyrimidin-2-yl)pentanamide
Uniqueness
3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide is unique due to its specific structural features, such as the presence of both an ethoxy group and a methylpyrimidinyl group
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-7-5-9(14)13-10-11-6-4-8(2)12-10/h4,6H,3,5,7H2,1-2H3,(H,11,12,13,14) |
InChI Key |
KGDSIHLOQDVKIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)NC1=NC=CC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-tryptophan](/img/structure/B11165754.png)
![2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B11165762.png)
![6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate](/img/structure/B11165765.png)
![6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11165774.png)

![3-benzyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11165786.png)
![6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11165787.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165790.png)

![4-(butanoylamino)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11165801.png)

![N-[2-(butylcarbamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165808.png)
![7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11165814.png)
![N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11165820.png)
